molecular formula C12H13NO3 B070931 methyl 4-ethoxy-1H-indole-2-carboxylate CAS No. 185212-25-3

methyl 4-ethoxy-1H-indole-2-carboxylate

Cat. No. B070931
Key on ui cas rn: 185212-25-3
M. Wt: 219.24 g/mol
InChI Key: VMNUFWQWKXLZLL-UHFFFAOYSA-N
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Patent
US06403561B1

Procedure details

Methyl 2-azido-3-(2-ethoxyphenyl)propenoate (2.061 g, 10 mmol) was suspended in toluene (500 ml) and the mixture was refluxed for three hours and then maintained at room temperature overnight. The solids were collected by filtration in order to give the desired product in the form of a yellow solid.
Name
Methyl 2-azido-3-(2-ethoxyphenyl)propenoate
Quantity
2.061 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([C:4](=[CH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[O:16][CH2:17][CH3:18])[C:5]([O:7][CH3:8])=[O:6])=[N+]=[N-]>C1(C)C=CC=CC=1>[CH2:17]([O:16][C:11]1[CH:12]=[CH:13][CH:14]=[C:15]2[C:10]=1[CH:9]=[C:4]([C:5]([O:7][CH3:8])=[O:6])[NH:1]2)[CH3:18]

Inputs

Step One
Name
Methyl 2-azido-3-(2-ethoxyphenyl)propenoate
Quantity
2.061 g
Type
reactant
Smiles
N(=[N+]=[N-])C(C(=O)OC)=CC1=C(C=CC=C1)OCC
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for three hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration in order

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C2C=C(NC2=CC=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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